6-Aminoindole
Overview
Description
6-Aminoindole is a compound that has been identified as an inhibitor of several biological targets, including the mammalian target of rapamycin (mTOR) protein, the AcrAB-TolC efflux pump, Gli1-mediated transcription in the Hedgehog pathway, and DNA-topoisomerase II .
Synthesis Analysis
A series of diaminoindoles, including 3,4-diaminoindoles, 3,5-diaminoindoles, 3,6-diaminoindoles, and 3,7-diaminoindoles, have been synthesized from the corresponding nitroindoles. The synthesis involved a 10-step process starting from 4-nitroindole. These novel intermediates feature orthogonal protecting groups that allow them to be further diversified .
Molecular Structure Analysis
The molecular formula of 6-Aminoindole is C8H8N2, and its molecular weight is 132.16 g/mol .
Chemical Reactions Analysis
Indole-based compounds, including 6-Aminoindole, have been found to have important biological activities, including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties .
Scientific Research Applications
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Electrochemical Nanogravimetric Study
- Application: The electropolymerization of 6-aminoindole on gold electrodes in acidic media was studied .
- Method: Potentiostatic or potential cycling electrooxidation of 6-aminoindole below 0.5 V vs. saturated calomel electrode leads to the formation of multilayer polymeric films .
- Results: A mechanism of the redox transformations of poly (6-aminoindole) which involves protonation–deprotonation accompanying the electron transfer is suggested .
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Biologically Active Indole Hybrids
- Application: Scientists are interested in the synthesis of biologically active indole-based hybrids such as indole–coumarin, indole–chalcone, indole–isatin, indole–pyrimidine and so on, with the aim of improving activity, selectivity, and mitigating side effects .
- Method: The method involves the synthesis of biologically active indole-based hybrids .
- Results: The results show improved activity, selectivity, and mitigated side effects .
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Antiviral Activity
- Application: 6-Aminoindole derivatives have been reported as antiviral agents .
- Method: The method involves the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
- Results: Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Anticancer Activity
- Application: Indole derivatives, including 6-Aminoindole, have shown potential in anticancer research .
- Method: The method involves the synthesis of indole derivatives and testing their efficacy for diverse malignancies .
- Results: The results have shown that these indole derivatives can target different biological receptors and enzymes, expressing anticancer activity .
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Anti-Inflammatory Activity
- Application: 6-Aminoindole derivatives have been reported to have anti-inflammatory properties .
- Method: The method involves the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
- Results: Among the tested compounds, the most potent compounds were found to be (6-chlorocyclohexa-2,4-dienyl)(1-(2,4,6-trichlorophenyl)pyrazolo[3,4-b]indol-8(1H)-yl)methanone (39) and (6-chlorocyclohexa-2,4-dienyl)(1-phenylpyrazolo[3,4-b]indol-8(1H)-yl)methanone (40) with percentage inflammation inhibition 85 and 79% (100 mg kg –1) and 70 and 64% respectively .
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Antioxidant Activity
- Application: Indole derivatives, including 6-Aminoindole, have shown potential in antioxidant research .
- Method: The method involves the synthesis of indole derivatives and testing their efficacy for diverse biological activities .
- Results: The results have shown that these indole derivatives can target different biological receptors and enzymes, expressing antioxidant activity .
Safety And Hazards
6-Aminoindole is considered hazardous. Inhalation, ingestion, or skin contact with the material may cause severe injury or death. Effects of contact or inhalation may be delayed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
1H-indol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMYTSWNVBMNRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292416 | |
Record name | 6-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoindole | |
CAS RN |
5318-27-4 | |
Record name | 5318-27-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aminoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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